molecular formula C20H23N3OS B2912645 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 2034633-28-6

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2912645
CAS No.: 2034633-28-6
M. Wt: 353.48
InChI Key: LKBBOULHYBUJFE-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thiophene ring, a pyrazole ring, and a phenylbutanamide moiety, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by their coupling with the phenylbutanamide moiety. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds between the different fragments of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the pyrazole ring may yield different reduced pyrazole derivatives.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory, anti-cancer, or antimicrobial agent, depending on its specific biological activity.

    Industry: It can be used in the development of new materials, such as polymers, coatings, and electronic devices, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide include other heterocyclic compounds containing thiophene and pyrazole rings, such as:

    Tipepidine: A thiophene-containing compound used as an antitussive agent.

    Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic agent.

    Timepidium Bromide: Another thiophene-containing compound with antispasmodic properties.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific and therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-17(16-8-5-4-6-9-16)20(24)21-11-12-23-15(2)14-18(22-23)19-10-7-13-25-19/h4-10,13-14,17H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBBOULHYBUJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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